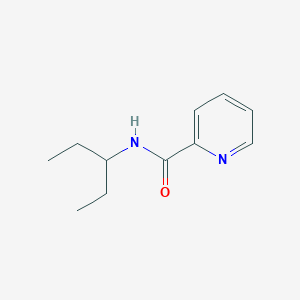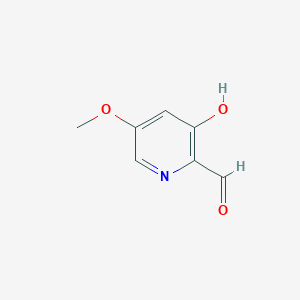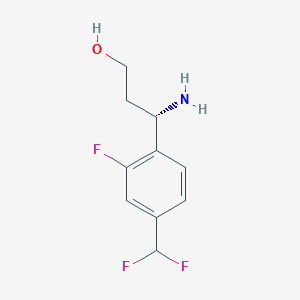
(S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a difluoromethyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)-2-fluorobenzaldehyde and (S)-alaninol.
Reaction Conditions: The key steps involve reductive amination and subsequent reduction reactions. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, contributing to the development of new technologies and products.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
3-amino-3-(4-(trifluoromethyl)-2-fluorophenyl)propan-1-ol: A similar compound with a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
3-amino-3-(4-(difluoromethyl)-2-chlorophenyl)propan-1-ol: A compound with a chlorine substituent, which may affect its reactivity and applications.
Uniqueness
(S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol stands out due to its specific combination of functional groups and chiral nature, making it a valuable compound for various scientific and industrial applications. Its unique structure allows for diverse chemical modifications and interactions, contributing to its versatility and potential in research and development.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2/t9-/m0/s1 |
Clave InChI |
FKVOFDQJVSCRNU-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)F)F)[C@H](CCO)N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




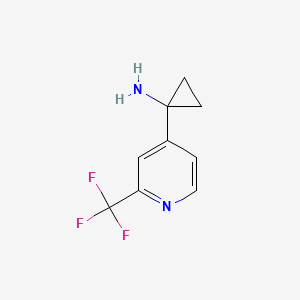
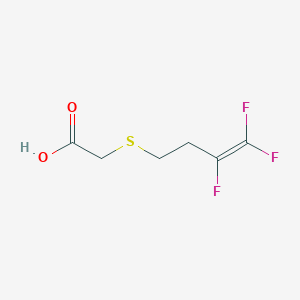

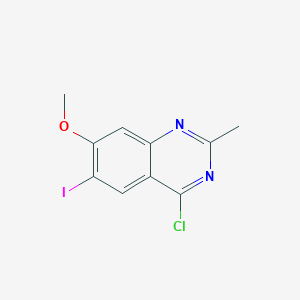
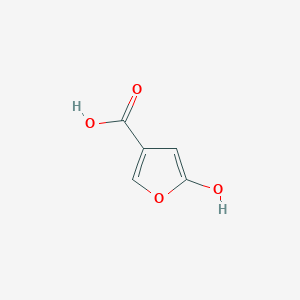
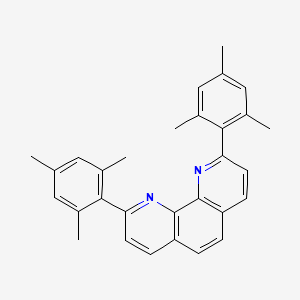


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
